4-Azidobenzoyloxysuccinimide
Overview
Description
Synthesis Analysis
The synthesis of azide and azobenzene derivatives can be complex and often requires multiple steps. For instance, ethyl 4-azidobenzoylaminoacetimidate was synthesized from 4-aminobenzoic acid in a four-step process . Similarly, a benzoxazine derivative containing azobenzene was synthesized through a reaction involving 4-aminobenzoic acid, phenol, sodium nitrite, and NaOH . These methods indicate that the synthesis of azide-containing compounds like 4-azidobenzoyloxysuccinimide would likely involve multi-step reactions, starting from simple aromatic amines.
Molecular Structure Analysis
The molecular structure of azide and azobenzene compounds is confirmed using various spectroscopic techniques. Infrared (IR), hydrogen-1 nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) spectroscopy were used to confirm the structures of synthesized azo compounds . These techniques would similarly be applicable to confirm the structure of 4-azidobenzoyloxysuccinimide.
Chemical Reactions Analysis
Azide and azobenzene compounds participate in various chemical reactions. For example, azo compounds can undergo reductive cleavage by bacterial azoreductase enzymes . Ethyl 4-azidobenzoylaminoacetimidate was used for RNA-protein cross-linking within ribosomal subunits, demonstrating the reactivity of azides under photoactivation . These findings suggest that 4-azidobenzoyloxysuccinimide could also be involved in similar chemical reactions, particularly those requiring photoactivation or enzymatic reduction.
Physical and Chemical Properties Analysis
The physical and chemical properties of azide and azobenzene compounds are influenced by their functional groups. The presence of azobenzene chromophores in poly(N-isopropylacrylamide) (PNIPAM) aqueous solutions resulted in temperature and light-responsive behavior, with changes in the lower critical solution temperature (LCST) upon UV irradiation . The azobenzene and carboxylic acid units in a new benzoxazine monomer catalyzed the ring-opening polymerization reaction, indicating that these functional groups can affect the reactivity and thermal properties of the compounds . These insights can be extrapolated to predict that 4-azidobenzoyloxysuccinimide would have unique physical and chemical properties that could be exploited in various applications, such as in smart materials or as a reagent in bioconjugation reactions.
Scientific Research Applications
Photoaffinity Labeling in Biological Studies
4-Azidobenzoyloxysuccinimide has been utilized in photoaffinity labeling, a technique important in biological research. For instance, it was employed in the synthesis of photoreactive insulin derivatives for labeling insulin receptor proteins in liver plasma membrane preparations. This application is significant for understanding receptor-ligand interactions and identifying receptor proteins (Yip, Yeung, & Moule, 1980).
Enhancing Understanding of Enzymatic Functions
Another application lies in its use for identifying the binding sites of enzymes. For instance, 4-Azidobenzoyloxysuccinimide derivatives were used to study the phenol binding site of UDP-glucuronosyltransferases, which has implications for understanding the enzyme's function and interaction with various substrates (Xiong et al., 2006).
Applications in Cancer Research
In cancer research, derivatives of 4-Azidobenzoyloxysuccinimide have been explored for their potential in designing new anticancer drugs. For example, its analogues were synthesized and demonstrated antiproliferative properties in human cancer cell lines, suggesting its utility in the development of novel cancer therapies (Magedov et al., 2007).
Development of New Reagents
4-Azidobenzoyloxysuccinimide is also used in the synthesis of new reagents for specific chemical transformations. An example includes its role in synthesizing novel reagents for Z- to E-alkene isomerization, which is a valuable reaction in organic synthesis (Baag, Kar, & Argade, 2003).
Enhancing Drug Development
Its role extends to the synthesis of potential drug candidates. In a study, it was used in the synthesis of mutual azo prodrugs for inflammatory bowel diseases, contributing to the development of new therapeutic agents (Jilani, Shomaf, & Alzoubi, 2013).
RNA-Protein Cross-Linking
In the field of molecular biology, derivatives of 4-Azidobenzoyloxysuccinimide were used for RNA-protein cross-linking within bacterial ribosomal subunits, aiding in the understanding of RNA-protein interactions (Millon et al., 1980).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azidobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c12-14-13-8-3-1-7(2-4-8)11(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVGNJLLQSNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201094 | |
Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobenzoyloxysuccinimide | |
CAS RN |
53053-08-0 | |
Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53053-08-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUCCINIMIDYL 4-AZIDOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZXQ80NJ3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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